molecular formula C24H42N6O6 B10820004 (S)-4-[(S)-2-((S)-1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-3-(2-propyl-pentanoylamino)-butyric acid methyl ester

(S)-4-[(S)-2-((S)-1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-3-(2-propyl-pentanoylamino)-butyric acid methyl ester

Cat. No.: B10820004
M. Wt: 510.6 g/mol
InChI Key: ICMSWQUELAGTTR-FHWLQOOXSA-N
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Description

CVS-1123 is a direct thrombin inhibitor, which means it prevents the enzyme thrombin from converting fibrinogen to fibrin, a key step in blood clot formation. This compound has shown promise in preventing occlusive arterial and venous thrombosis in various animal models, making it a potential therapeutic agent for managing thrombotic vascular diseases .

Preparation Methods

The synthesis of CVS-1123 involves several steps, starting with the preparation of peptidyl argininals. A favored method for synthesizing peptidyl argininals includes the late-stage hydride reduction of a Ng-Cbz-arginine lactam intermediate. this strategy is limited to substrates stable to lithium aluminum hydride. An alternative method involves the guanylation of Boc-ornithinol to give Boc-argininol, which is then coupled with other segments to form the desired compound .

Chemical Reactions Analysis

CVS-1123 primarily undergoes reactions typical of thrombin inhibitors. These include:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

    Oxidation: CVS-1123 can undergo oxidation reactions, particularly at the guanidino moiety.

    Substitution: The compound can participate in substitution reactions, especially involving the arginine residue.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

CVS-1123 exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in blood coagulation. Thrombin converts fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, CVS-1123 prevents the formation of fibrin and, consequently, blood clots. This mechanism involves binding to the active site of thrombin, blocking its enzymatic activity .

Comparison with Similar Compounds

CVS-1123 is unique among thrombin inhibitors due to its specific structure and binding affinity. Similar compounds include:

    Argatroban: Another direct thrombin inhibitor used clinically for anticoagulation.

    Dabigatran: An oral direct thrombin inhibitor used for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.

    Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor, used in patients undergoing percutaneous coronary intervention.

Compared to these compounds, CVS-1123 offers unique advantages in terms of its binding properties and potential for oral administration .

Properties

Molecular Formula

C24H42N6O6

Molecular Weight

510.6 g/mol

IUPAC Name

methyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-(2-propylpentanoylamino)butanoate

InChI

InChI=1S/C24H42N6O6/c1-4-8-16(9-5-2)21(33)29-18(14-20(32)36-3)23(35)30-13-7-11-19(30)22(34)28-17(15-31)10-6-12-27-24(25)26/h15-19H,4-14H2,1-3H3,(H,28,34)(H,29,33)(H4,25,26,27)/t17-,18-,19-/m0/s1

InChI Key

ICMSWQUELAGTTR-FHWLQOOXSA-N

Isomeric SMILES

CCCC(CCC)C(=O)N[C@@H](CC(=O)OC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C=O

Canonical SMILES

CCCC(CCC)C(=O)NC(CC(=O)OC)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C=O

Origin of Product

United States

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